molecular formula C17H15N3O3 B5985774 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B5985774
M. Wt: 309.32 g/mol
InChI Key: VQHPBTYHLJMREH-UHFFFAOYSA-N
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Description

2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and material science. The presence of the oxadiazole ring in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.

    Attachment of the phenyl group: The oxadiazole ring is then functionalized with a phenyl group through a substitution reaction.

    Introduction of the acetamide group: Finally, the phenoxy group is introduced, followed by the attachment of the acetamide group through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, and can include a variety of functionalized derivatives with different chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with specific properties.

    Biology: It has shown potential as a bioactive molecule with applications in the development of new drugs and therapeutic agents.

    Medicine: The compound has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects, or modulate the immune response, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can be compared with other oxadiazole derivatives, such as:

    2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: This compound has a similar structure but with a chlorine atom instead of a methyl group, leading to different chemical and biological properties.

    2-{3-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: The presence of a nitro group imparts different electronic properties to the compound, affecting its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological effects, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-5-7-12(8-6-11)16-19-17(23-20-16)13-3-2-4-14(9-13)22-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHPBTYHLJMREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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